molecular formula C9H12F3N3O2 B11787617 tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate

Cat. No.: B11787617
M. Wt: 251.21 g/mol
InChI Key: KYOQVXGPRWPJGX-UHFFFAOYSA-N
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Description

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method involves the use of tert-butyl N-hydroxycarbamate and methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate, which undergoes Curtius rearrangement .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and strong acids like trifluoroacetic acid for deprotection reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free amine form of the compound .

Scientific Research Applications

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the active amine group. This process is crucial in peptide synthesis and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl carbamate, tert-butyl N-hydroxycarbamate, and tert-butyl N-(trifluoromethyl)carbamate .

Uniqueness

tert-Butyl (1-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates .

Properties

Molecular Formula

C9H12F3N3O2

Molecular Weight

251.21 g/mol

IUPAC Name

tert-butyl N-[1-(trifluoromethyl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-6-4-13-15(5-6)9(10,11)12/h4-5H,1-3H3,(H,14,16)

InChI Key

KYOQVXGPRWPJGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1)C(F)(F)F

Origin of Product

United States

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